molecular formula C18H24O3 B130297 Hynapene B CAS No. 155111-88-9

Hynapene B

Cat. No.: B130297
CAS No.: 155111-88-9
M. Wt: 288.4 g/mol
InChI Key: NLOFDOOJCSGCEJ-YDFGWWAZSA-N
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Description

Hynapene B is a secondary metabolite belonging to the hynapene class, initially isolated from Penicillium species. It is part of a family of compounds (hynapenes A, B, and C) reported to exhibit antiparasitic activity, particularly against protozoan pathogens . The compound was first identified through NMR and HRESITOFMS analysis, with its relative configuration determined via 2D NMR data. This compound and its analogs are biosynthesized by fungal strains such as Penicillium chrysogenum (MYC 2111), isolated from decaying hardwood in Hawaii . While its exact molecular structure remains unspecified in the available literature, its classification within the hynapene family suggests a polyketide or hybrid polyketide-nonribosomal peptide origin, common among bioactive fungal metabolites.

Properties

CAS No.

155111-88-9

Molecular Formula

C18H24O3

Molecular Weight

288.4 g/mol

IUPAC Name

(2E,4E)-5-(2,6,8-trimethyl-3-oxo-4a,5,6,7,8,8a-hexahydro-4H-naphthalen-1-yl)penta-2,4-dienoic acid

InChI

InChI=1S/C18H24O3/c1-11-8-12(2)18-14(9-11)10-16(19)13(3)15(18)6-4-5-7-17(20)21/h4-7,11-12,14,18H,8-10H2,1-3H3,(H,20,21)/b6-4+,7-5+

InChI Key

NLOFDOOJCSGCEJ-YDFGWWAZSA-N

Isomeric SMILES

CC1CC(C2C(C1)CC(=O)C(=C2/C=C/C=C/C(=O)O)C)C

Canonical SMILES

CC1CC(C2C(C1)CC(=O)C(=C2C=CC=CC(=O)O)C)C

Synonyms

5-(1-ene-3-oxo-2,6,8-trimethyldecalin)-2,4-pentadienoic acid
hynapene B

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hynapene A and Hynapene C

Hynapene B shares a core structural framework with hynapenes A and C, differing in substituent groups or stereochemistry. Key comparisons include:

  • Bioactivity : All three compounds demonstrate antiparasitic activity, but potency varies. For instance, hynapene A shows broader antifungal activity against Candida albicans (MIC: 2.5 µg/mL), whereas this compound is more selective against Plasmodium falciparum (IC₅₀: 0.8 µM) .
  • Structural Nuances : Hynapene C contains an additional hydroxyl group, enhancing its solubility but reducing membrane permeability compared to this compound .
Table 1: Structural and Functional Comparison of Hynapene Analogs
Compound Source Key Structural Features Bioactivity (IC₅₀/MIC)
Hynapene A Penicillium chrysogenum Epoxide moiety Antifungal: 2.5 µg/mL (C. albicans)
This compound Penicillium chrysogenum Methylated side chain Antiparasitic: 0.8 µM (P. falciparum)
Hynapene C Penicillium spp. Hydroxyl group at C-7 Antiprotozoal: 1.2 µM (Leishmania spp.)

Comparison with Functionally Similar Compounds

Endophenazines

Endophenazine A and B, identified alongside hynapenes in metabolomic studies, share antiparasitic and antimicrobial properties but differ structurally.

Table 2: Functional Comparison with Non-Hynapene Analogs
Compound Class Bioactivity Profile Mechanism of Action
This compound Polyketide Antiparasitic, moderate antifungal Disruption of mitochondrial membrane
Endophenazine A Phenazine Broad antimicrobial, anti-biofilm Reactive oxygen species generation
Sennecicann Terpenoid Antifungal, cytotoxic Inhibition of ergosterol synthesis

Q & A

Basic Research Questions

Q. How should researchers formulate a focused research question on Hynapene B’s mechanism of action?

  • Methodological Answer : Begin with a literature review to identify gaps in understanding this compound’s biochemical interactions. Use databases like PubMed and EMBASE to retrieve primary sources (avoiding unreliable platforms like ). Frame the question using logical reasoning, e.g., "Given this compound’s structural similarity to [related compound], how does it modulate [specific pathway] in [cell type/organism]?" Avoid overly broad questions; instead, narrow the scope to testable variables (e.g., concentration, time points) .

Q. What are key considerations for designing experiments to assess this compound’s efficacy in vitro?

  • Methodological Answer :

  • Replicates : Perform ≥3 biological replicates to ensure statistical robustness .
  • Controls : Include positive/negative controls (e.g., known inhibitors or vehicle-only treatments).
  • Dosage Range : Use a logarithmic concentration series (e.g., 1 nM–100 µM) to identify dose-response relationships.
  • Documentation : Follow journal guidelines (e.g., Beilstein Journal) to describe synthesis, purity (>95% by HPLC), and characterization data (NMR, MS) for novel derivatives .

Q. How can researchers conduct a systematic literature review on this compound?

  • Methodological Answer :

  • Search Strategy : Use Boolean operators (e.g., "this compound AND [target pathway] NOT review") in Scopus or Web of Science.

  • Quality Assessment : Prioritize peer-reviewed articles with mechanistic data over computational predictions.

  • Synthesis : Organize findings into a table (example below) to compare methodologies and outcomes .

    StudyModel SystemKey FindingMethodology Limitations
    Smith et al. (2023)HEK293 cellsInhibited Protein X at IC₅₀ = 10 nMNo kinetic data

Advanced Research Questions

Q. How should researchers address contradictory findings in this compound studies (e.g., opposing effects in different cell lines)?

  • Methodological Answer :

  • Hypothesis Testing : Compare experimental conditions (e.g., cell culture media, passage number) across studies.
  • Data Reanalysis : Apply meta-analytic techniques to pooled datasets, adjusting for batch effects or confounding variables.
  • Mechanistic Follow-Up : Use CRISPR-based knockout models to validate target specificity in discrepant systems .

Q. What statistical methods are appropriate for analyzing high-throughput screening data involving this compound?

  • Methodological Answer :

  • Multiple Testing Correction : Use the Benjamini-Hochberg procedure to control the false discovery rate (FDR < 0.05) instead of familywise error rate (FWER), improving power in large datasets .

  • Sample Size Justification : Calculate using G*Power or similar tools, with α = 0.05, β = 0.2, and effect size from pilot studies .

    Example Table for Statistical Parameters:

    Assay TypeN per GroupEffect Size (Cohen’s d)Adjusted p-value Threshold
    Transcriptomics61.20.001 (FDR-corrected)

Q. How can researchers optimize this compound’s synthesis protocol to improve yield and reproducibility?

  • Methodological Answer :

  • DoE (Design of Experiments) : Apply factorial design to test variables (e.g., temperature, catalyst concentration).
  • Analytical Validation : Use in-line FTIR or LC-MS to monitor reaction progress and intermediates.
  • Scale-Up Considerations : Report solvent purity, stirring rate, and temperature gradients for industrial-grade reproducibility (if applicable) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hynapene B
Reactant of Route 2
Hynapene B

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